molecular formula C20H19F2N3O7S B3009515 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-58-8

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B3009515
CAS No.: 868983-58-8
M. Wt: 483.44
InChI Key: UWTZZPITOPHRHI-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H19F2N3O7S and its molecular weight is 483.44. The purity is usually 95%.
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Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article reviews the compound's synthesis, biological mechanisms, and its implications in therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

The compound is characterized by its unique structural features:

  • Molecular Formula : C23H27N3O7S
  • Molecular Weight : 489.5 g/mol
  • CAS Number : 872724-39-5
PropertyValue
Molecular FormulaC23H27N3O7S
Molecular Weight489.5 g/mol
CAS Number872724-39-5

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the benzo[d][1,3]dioxole moiety using appropriate precursors.
  • Introduction of the oxazolidine ring through a coupling reaction.
  • Attachment of the sulfonyl group , which enhances biological activity.
  • Final assembly into the oxalamide structure.

Each step requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been proposed:

  • Microtubule Disruption : By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in cancer cell proliferation, although specific targets require further investigation.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance:

  • A series of benzo[d][1,3]dioxole derivatives exhibited significant antiproliferative effects against various cancer cell lines, including CCRF-CEM (human leukemia cells). The compounds demonstrated IC50 values in the micromolar range.
CompoundCell LineIC50 (µM)
ACCRF-CEM10
BMCF7 (breast)15
CA549 (lung)12

Antimicrobial Activity

In addition to anticancer properties, some derivatives have shown promising antimicrobial activity against Gram-positive bacteria. This suggests potential applications in treating infections alongside cancer therapy.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O7S/c21-13-2-3-14(22)17(8-13)33(28,29)25-5-6-30-18(25)10-24-20(27)19(26)23-9-12-1-4-15-16(7-12)32-11-31-15/h1-4,7-8,18H,5-6,9-11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTZZPITOPHRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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